Didesmethyl Almotriptan is a chemical compound derived from Almotriptan, which is a second-generation triptan used primarily for the acute treatment of migraine attacks. Almotriptan functions as a selective agonist for serotonin receptors, specifically targeting the 5-HT_1B and 5-HT_1D subtypes, leading to vasoconstriction of cranial blood vessels. Didesmethyl Almotriptan is characterized by the absence of two methyl groups present in the structure of Almotriptan, which may influence its pharmacological properties and efficacy.
Didesmethyl Almotriptan falls under the category of triptans, which are a class of medications used to treat migraines. It is also classified as a serotonin receptor agonist, specifically targeting the 5-HT_1B and 5-HT_1D receptors.
The synthesis of Didesmethyl Almotriptan typically involves the demethylation of Almotriptan. Various methods can be employed for this transformation, including chemical and enzymatic approaches.
The choice of method depends on factors such as yield, purity, and scalability. For instance, chemical demethylation can be more straightforward but may require extensive purification steps to achieve high purity levels.
The molecular formula for Didesmethyl Almotriptan is . This structure can be represented in various formats:
The absence of two methyl groups compared to Almotriptan alters its molecular weight and potentially its pharmacokinetic properties. The average molecular weight is approximately 335.464 g/mol.
Didesmethyl Almotriptan can participate in various chemical reactions due to its functional groups:
The stability of Didesmethyl Almotriptan under different reaction conditions must be evaluated to ensure that it maintains its integrity during chemical transformations.
Didesmethyl Almotriptan acts primarily as an agonist at the 5-HT_1B and 5-HT_1D serotonin receptors. The mechanism involves:
The affinity for these receptors is crucial for its effectiveness in treating migraines, with studies indicating that it has a high binding affinity in the low nanomolar range.
These properties suggest that Didesmethyl Almotriptan has suitable characteristics for oral bioavailability while maintaining sufficient solubility for pharmacological activity.
Didesmethyl Almotriptan's primary application lies within migraine treatment research. Its structural modifications compared to Almotriptan may provide insights into:
Research into Didesmethyl Almotriptan may lead to new therapeutic strategies for managing migraines or other related disorders by optimizing receptor interactions and minimizing adverse effects associated with existing treatments.
Didesmethyl Almotriptan (CAS 181178-24-5) is a pharmacologically significant metabolite of the anti-migraine drug Almotriptan. Its systematic IUPAC name is 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine, reflecting its core structural features: a 3-(2-aminoethyl)indole scaffold linked to a pyrrolidinyl sulfonylmethyl group at the 5-position [3] [10]. The molecular formula is C₁₅H₂₁N₃O₂S, with a molecular weight of 307.41 g/mol [1] [5]. Key identifiers include:
NCCc1c[nH]c2ccc(CS(=O)(=O)N3CCCC3)cc12
[7] [10] XLDLLAFWGVDYHM-UHFFFAOYSA-N
[10]The compound is achiral, lacking defined stereocenters or E/Z isomerism, which simplifies its analytical profiling [10]. Its structure features two primary functional sites: the ethylamine side chain (critical for receptor engagement) and the sulfonamide group (influencing solubility and metabolic stability) [6] [7]. Table 1: Molecular Identifier Summary
Property | Value |
---|---|
CAS Number | 181178-24-5 |
Molecular Formula | C₁₅H₂₁N₃O₂S |
Molecular Weight | 307.41 g/mol |
Systematic Name | 2-[5-(Pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
SMILES | NCCc1c[nH]c2ccc(CS(=O)(=O)N3CCCC3)cc12 |
Chiral Centers | 0 |
Didesmethyl Almotriptan exhibits distinct physicochemical properties that influence its analytical detection and handling:
The indole and sulfonamide groups may contribute to sensitivity toward strong acids/bases or UV radiation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) are recommended for pharmaceutical quality control [3] [7].
Table 2: Key Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Density | 1.34 ± 0.1 g/cm³ | Predicted |
Boiling Point | 552.2 ± 60.0 °C | Predicted |
LogP | 3.31 | Calculated |
Polar Surface Area | 87.57 Ų | Computed |
Storage Conditions | Room temperature, protected from light | Experimental |
Structural Differences:Didesmethyl Almotriptan differs from its parent compound Almotriptan (C₁₇H₂₅N₃O₂S, MW 335.40 g/mol) by the absence of two methyl groups. Almotriptan contains a dimethylaminoethyl side chain, whereas Didesmethyl Almotriptan features a primary ethylamine group (–CH₂CH₂NH₂) [6] [7]. This demethylation alters electronic properties and receptor affinity.
Metabolic Pathways:
Pharmacological Implications:While Almotriptan potently activates 5-HT₁B/₁D receptors (low nM affinity), Didesmethyl Almotriptan shows diminished binding. This is attributed to:
Analytical Significance:It is designated as:
Table 3: Pharmacokinetic Comparison with Almotriptan
Parameter | Almotriptan | Didesmethyl Almotriptan | Significance |
---|---|---|---|
Molecular Weight | 335.40 g/mol | 307.41 g/mol | Smaller, more polar metabolite |
Bioavailability | ~70% | Not pharmacologically active | Parent drug is therapeutically relevant |
Primary Metabolism | MAO-A > CYP3A4/2D6 | Derived from parent via MAO-A | Terminal metabolite |
Renal Excretion | 40% unchanged | Trace amounts | Requires sensitive LC-MS detection |
Receptor Binding (5-HT₁B/₁D) | High affinity (nM) | Low affinity | Therapeutically insignificant |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7